![molecular formula C34H24N2S2 B14220150 4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile CAS No. 828915-54-4](/img/structure/B14220150.png)
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of two diphenylmethylsulfanyl groups attached to a benzene ring, which also bears two cyano groups at the 1 and 2 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dichlorophthalonitrile with diphenylmethylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, often under reflux conditions, to facilitate the substitution of chlorine atoms by diphenylmethylsulfanyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学研究应用
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
作用机制
The mechanism of action of 4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile is primarily related to its ability to interact with various molecular targets through its sulfanyl and cyano groups. These interactions can modulate the activity of enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile: Similar structure but with phenylsulfanyl groups instead of diphenylmethylsulfanyl groups.
4,5-Bis(sulfanyl)benzene-1,2-dicarbonitrile: Lacks the diphenylmethyl groups, making it less bulky and potentially less sterically hindered.
4,5-Bis(methylsulfonyl)benzene-1,2-dicarbonitrile: Contains sulfonyl groups instead of sulfanyl groups, which can significantly alter its chemical reactivity and properties.
Uniqueness
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile is unique due to the presence of bulky diphenylmethylsulfanyl groups, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
属性
CAS 编号 |
828915-54-4 |
|---|---|
分子式 |
C34H24N2S2 |
分子量 |
524.7 g/mol |
IUPAC 名称 |
4,5-bis(benzhydrylsulfanyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C34H24N2S2/c35-23-29-21-31(37-33(25-13-5-1-6-14-25)26-15-7-2-8-16-26)32(22-30(29)24-36)38-34(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-22,33-34H |
InChI 键 |
DJQVDKVUAVYODN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=C(C=C(C(=C3)C#N)C#N)SC(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


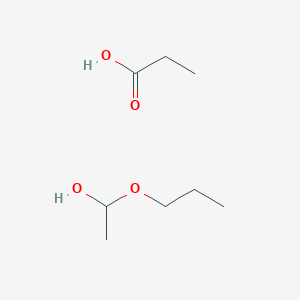
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)

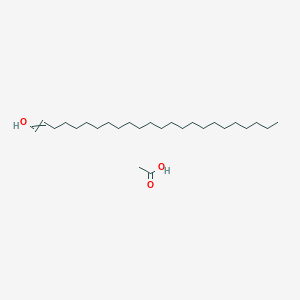
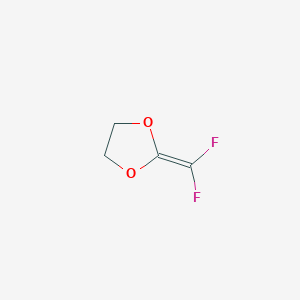
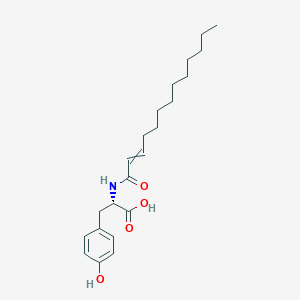
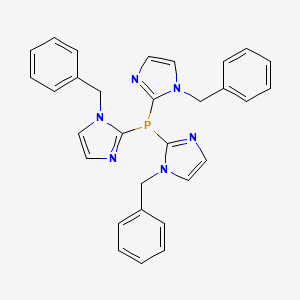
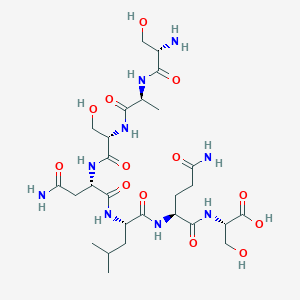
![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)
![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)
![2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine](/img/structure/B14220135.png)
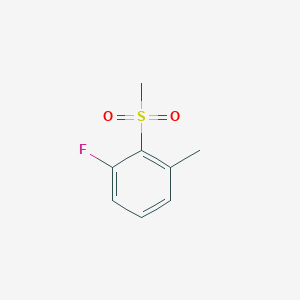
![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14220140.png)
![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
